2-Amino-5-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C8H7F3N2O2. It is a derivative of benzamide, characterized by the presence of an amino group at the second position and a trifluoromethoxy group at the fifth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-nitro-5-(trifluoromethoxy)benzoic acid with a reducing agent to form the corresponding amine, which is then converted to the benzamide derivative through an amidation reaction .
Industrial Production Methods
Industrial production methods for 2-Amino-5-(trifluoromethoxy)benzamide are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, optimized for yield and purity. This would include the use of efficient catalysts and reaction conditions to minimize by-products and maximize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of nitro precursors can yield the desired amino compound .
Scientific Research Applications
2-Amino-5-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 2-Amino-5-(trifluoromethoxy)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as voltage-dependent sodium channels, which play a role in the transmission of nerve impulses. By inhibiting these channels, the compound may exert neuroprotective effects and reduce neuronal damage .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: A derivative with similar neuroprotective properties.
2-Amino-5-(trifluoromethyl)benzamide: A structurally similar compound with different substituents.
2-Amino-5-(trifluoromethoxy)benzoic acid: A related compound with a carboxylic acid group instead of an amide.
Uniqueness
2-Amino-5-(trifluoromethoxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C8H7F3N2O2 |
---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
2-amino-5-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-4-1-2-6(12)5(3-4)7(13)14/h1-3H,12H2,(H2,13,14) |
InChI Key |
BMGFVNIOBSJOEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.